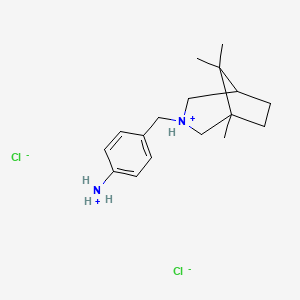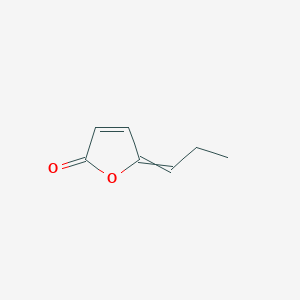
4,4',4''-((1S,3S,5S)-Adamantane-1,3,5-triyl)trianiline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,4’'-((1S,3S,5S)-Adamantane-1,3,5-triyl)trianiline is a complex organic compound characterized by the presence of an adamantane core structure substituted with three aniline groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-((1S,3S,5S)-Adamantane-1,3,5-triyl)trianiline typically involves the reaction of adamantane derivatives with aniline under specific conditions. One common method includes the use of adamantane-1,3,5-tricarboxylic acid as a starting material, which is then subjected to a series of reactions involving amination and reduction to yield the desired trianiline compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’,4’'-((1S,3S,5S)-Adamantane-1,3,5-triyl)trianiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Electrophilic substitution reactions are common, where the aniline groups can be substituted with various electrophiles such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitro groups
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and substituted aniline compounds.
Wissenschaftliche Forschungsanwendungen
4,4’,4’'-((1S,3S,5S)-Adamantane-1,3,5-triyl)trianiline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a molecular probe in biological systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of 4,4’,4’'-((1S,3S,5S)-Adamantane-1,3,5-triyl)trianiline involves its interaction with specific molecular targets and pathways. The adamantane core provides structural stability, while the aniline groups can interact with various biological molecules, potentially inhibiting or modulating their activity. This compound may also affect cellular pathways by altering the function of enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline
- 1,3,5-Tris(4-aminophenyl)benzene
Uniqueness
4,4’,4’'-((1S,3S,5S)-Adamantane-1,3,5-triyl)trianiline is unique due to its adamantane core, which imparts exceptional stability and rigidity compared to other similar compounds
Eigenschaften
Molekularformel |
C28H31N3 |
|---|---|
Molekulargewicht |
409.6 g/mol |
IUPAC-Name |
4-[3,5-bis(4-aminophenyl)-1-adamantyl]aniline |
InChI |
InChI=1S/C28H31N3/c29-23-7-1-20(2-8-23)26-13-19-14-27(16-26,21-3-9-24(30)10-4-21)18-28(15-19,17-26)22-5-11-25(31)12-6-22/h1-12,19H,13-18,29-31H2 |
InChI-Schlüssel |
NQMCPETYSRIHER-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3(CC1(CC(C2)(C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N)C6=CC=C(C=C6)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


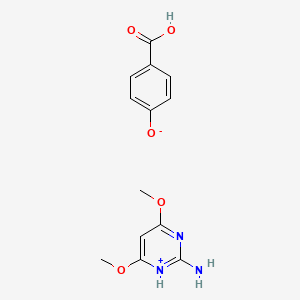
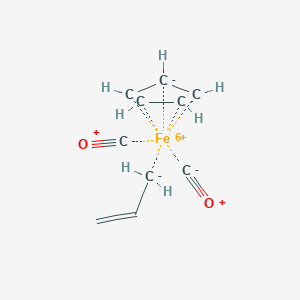
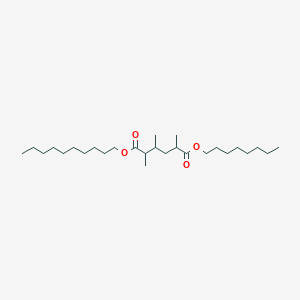
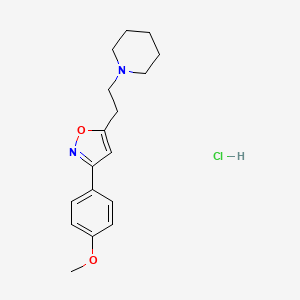
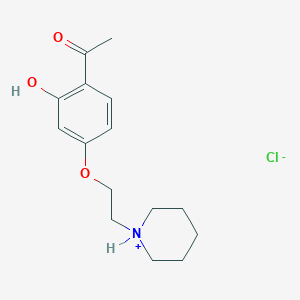

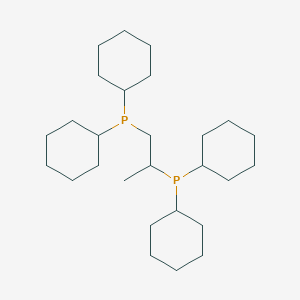
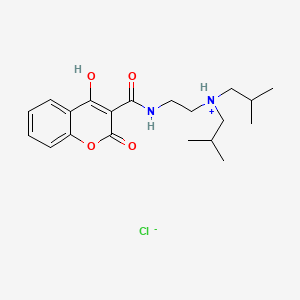

![S-(1,3-benzothiazol-2-yl) 2-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]ethanethioate](/img/structure/B15343773.png)


